![molecular formula C9H9K B14296622 Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide CAS No. 112739-45-4](/img/structure/B14296622.png)
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bicyclo[322]nona-3,6,8-trien-2-ide is a unique organometallic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nona-3,6,8-trien-2-ide typically involves the Diels-Alder reaction. One common method starts with the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, which forms homobarrelenone upon heating at approximately 130°C . High-pressure cycloaddition has been shown to improve the yields of the Diels-Alder adducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of high-pressure cycloaddition and thermal cycloreversion used in laboratory synthesis could be scaled up for industrial production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide undergoes various chemical reactions, including thermal isomerization and cycloaddition reactions. For instance, heating bicyclo[3.2.2]nona-2,6,8-triene in n-hexane at 160–180°C results in the formation of 3-vinyl-cycloheptatriene and a trace of 7-vinylcycloheptatriene .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include n-hexane and other solvents suitable for high-temperature reactions. The conditions often involve heating to temperatures between 130°C and 180°C .
Major Products
The major products formed from these reactions include various isomers of cycloheptatriene, such as 3-vinyl-cycloheptatriene and 7-vinylcycloheptatriene .
Applications De Recherche Scientifique
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide has several applications in scientific research:
Mécanisme D'action
The mechanism of action for potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide involves its ability to undergo thermal isomerization and cycloaddition reactions. These reactions are facilitated by the unique bicyclic structure of the compound, which allows for the formation of various isomers under specific conditions . The molecular targets and pathways involved in these reactions are primarily related to the stability and reactivity of the bicyclic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.2]nona-2,6,8-triene: This compound is similar in structure but differs in the position of the double bonds.
Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: This benzo analog undergoes different thermal isomerizations compared to bicyclo[3.2.2]nona-3,6,8-trien-2-ide.
Uniqueness
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide is unique due to its specific bicyclic structure and the presence of a potassium ion, which influences its reactivity and stability. This uniqueness makes it a valuable compound for studying nonbenzenoid aromatic systems and their reactions.
Propriétés
Numéro CAS |
112739-45-4 |
|---|---|
Formule moléculaire |
C9H9K |
Poids moléculaire |
156.27 g/mol |
InChI |
InChI=1S/C9H9.K/c1-2-8-4-6-9(3-1)7-5-8;/h1-9H;/q-1;+1 |
Clé InChI |
RBJREOWSCHWDNS-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC2C=CC1C=C2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



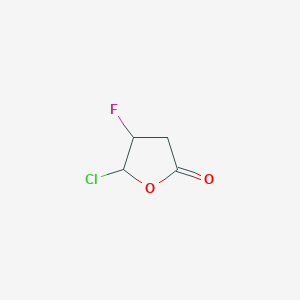

silane](/img/structure/B14296575.png)

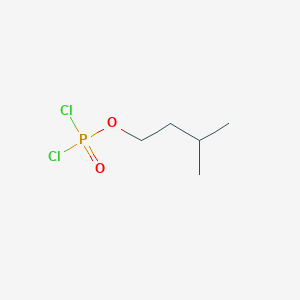
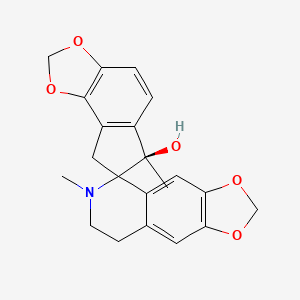
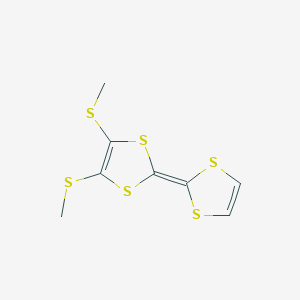

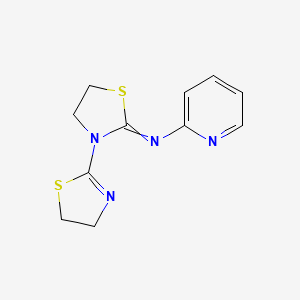



![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
